molecular formula C9H7Cl2FO B8459475 3,5'-Dichloro-2'-fluoropropiophenone

3,5'-Dichloro-2'-fluoropropiophenone

Cat. No. B8459475
M. Wt: 221.05 g/mol
InChI Key: UCUBQGQLSQAMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5'-Dichloro-2'-fluoropropiophenone is a useful research compound. Its molecular formula is C9H7Cl2FO and its molecular weight is 221.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5'-Dichloro-2'-fluoropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5'-Dichloro-2'-fluoropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5'-Dichloro-2'-fluoropropiophenone

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Cl2FO/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5H,3-4H2

InChI Key

UCUBQGQLSQAMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame-dried 3-neck flask, 2-bromo-4-chloro-1-fluorobenzene (2.0 g, 9.55 mmol) was dissolved in THF (anhydrous) (28.9 mL) under argon. Isopropylmagnesium chloride (2 M in THF) (5.01 mL, 10.03 mmol) was added, and the reaction was stirred at rt. To this solution was added zinc chloride (0.5 M in THF) (20.44 mL, 10.22 mmol) and the mixture was stirred at ambient temperature for 40 min. To the reaction was then added Pd(PPh3)4 (0.276 g, 0.239 mmol), and the mixture was cooled to 0° C. A solution of 3-chloropropanoyl chloride (0.981 mL, 10.22 mmol) in THF (2.89 mL) was added, and the reaction was stirred for 2 h at 0° C. The reaction mixture was then quenched with 3 N HCl, diluted with water, and extracted with Et2O (3×). The combined organics were dried (MgSO4), filtered and evaporated to yield a grainy yellow liquid, which was purified using silica gel chromatography to obtain a colorless oil, 3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one (0.405 g, 19%). MS (ESI) m/z: 221.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 7.88 (dd, J=6.3, 2.8 Hz, 1H), 7.51 (ddd, J=8.8, 4.3, 2.8 Hz, 1H), 7.13 (dd, J=10.2, 8.7 Hz, 1H), 3.94-3.88 (m, 2H), 3.46 (td, J=6.6, 3.2 Hz, 2H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
28.9 mL
Type
solvent
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
0.981 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.89 mL
Type
solvent
Reaction Step Three
Quantity
20.44 mL
Type
catalyst
Reaction Step Four
Quantity
0.276 g
Type
catalyst
Reaction Step Five

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